molecular formula C13H19N B1365652 4-Phenethylpiperidine CAS No. 24152-41-8

4-Phenethylpiperidine

Cat. No. B1365652
CAS RN: 24152-41-8
M. Wt: 189.3 g/mol
InChI Key: WFTPSTRUUZKFRH-UHFFFAOYSA-N
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Description

4-Phenethylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also known as 4-anilino-N-phenethylpiperidine (4-ANPP), 4-aminophenyl-1-phenethylpiperidine, or despropionyl fentanyl .


Synthesis Analysis

Phenethyl-4-ANPP, a formerly unknown compound, was identified for the first time in a fentanyl powder sample seized in April 2019 . This information provides valuable insight into the employed synthesis routes at the heart of illicit fentanyl manufacture .


Molecular Structure Analysis

4-Phenethylpiperidine has a benzene ring bound to a piperidine ring . The molecular formula is C13H19N .


Chemical Reactions Analysis

4-ANPP is a metabolite of acetyl fentanyl, butyryl fentanyl, furanyl fentanyl . An early study assessing the opioid-like activity of several fentanyl metabolites found that norfentanyl, 4-ANPP, and 4-anilinopiperidine were less potent than either fentanyl or morphine by several orders of magnitude .


Physical And Chemical Properties Analysis

The molecular weight of 4-Phenethylpiperidine is 189.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass is 189.151749610 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 14 .

Scientific Research Applications

Summary of the Application

4-ANPP is a precursor to fentanyl, a powerful synthetic opioid. It has been identified in seized fentanyl powder samples and in biological samples . The presence of 4-ANPP in these samples suggests a shift in fentanyl synthesis routes, possibly to circumvent restrictions on previously used precursors .

Methods of Application or Experimental Procedures

The synthesis of fentanyl from 4-ANPP involves a reaction called an acylation . This reaction requires propionyl chloride, a common lab chemical . The reaction yields very pure fentanyl hydrochloride .

Results or Outcomes

The presence of 4-ANPP in seized fentanyl samples and in biological samples provides valuable insight into the synthesis routes used in illicit fentanyl manufacture . This information can help track and regulate crucial precursors .

2. Opioid Activity Assessment

Summary of the Application

4-ANPP is a metabolite of fentanyl. Its opioid-like activity has been assessed in a guinea pig ileum assay .

Methods of Application or Experimental Procedures

The opioid-like activity of 4-ANPP was assessed using a cell-based µ-opioid receptor recruitment assay .

Results or Outcomes

The extent of µ-opioid receptor activation caused by 100µM 4-ANPP was found to be comparable to that exerted by a roughly 100,000-fold lower concentration of fentanyl (0.001µM or 0.336ng/mL) . This suggests that 4-ANPP has negligible in vitro opioid activity .

3. Fentanyl Precursor

Summary of the Application

4-ANPP is a precursor to fentanyl and is used in the illicit synthesis of fentanyl . It is often found in seized fentanyl samples .

Methods of Application or Experimental Procedures

4-ANPP is converted to fentanyl through a simple acylation reaction . This reaction involves propionyl chloride, a common lab chemical .

Results or Outcomes

The presence of 4-ANPP in seized fentanyl samples provides insight into the synthesis routes used in illicit fentanyl manufacture . This information can help in tracking and regulating crucial precursors .

4. Metabolic Pathways of New Fentanyl Analogs

Summary of the Application

4-ANPP is a metabolite of fentanyl. Its metabolic pathways have been studied to understand the metabolism of new fentanyl analogs .

Methods of Application or Experimental Procedures

The metabolic pathways of 4-ANPP were studied using various assays, including a cell-based µ-opioid receptor recruitment assay .

Results or Outcomes

The study found that 4-ANPP has negligible in vitro opioid activity . This information is crucial for understanding the pharmacology of new fentanyl analogs .

5. Marker for Fentanyl Analogs

Summary of the Application

Despropionylfentanyl (DPF; 4-anilino-N-phenethylpiperidine; 4-ANPP), a precursor to illicit forms of fentanyl, may be a promising marker for fentanyl analogs .

Methods of Application or Experimental Procedures

The presence of 4-ANPP in biological samples can be used to confirm the use of fentanyl or its analogs .

Results or Outcomes

The detection of 4-ANPP can provide valuable information about the use of fentanyl and its analogs, which can be crucial in forensic investigations .

6. Organic Synthesis Industry

Summary of the Application

4-ANPP is used in the organic synthesis industry, particularly in the synthesis of illicit fentanyl analogs .

Methods of Application or Experimental Procedures

The synthesis of 4-ANPP from smaller chemical building blocks involves several reactions and requires the skills of a trained chemist .

Results or Outcomes

The ability to synthesize 4-ANPP has led to a rapidly-growing industry in Mexico based entirely on organic synthesis . This industry plays a significant role in the production of illicit fentanyl analogs .

Safety And Hazards

4-Phenethylpiperidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . This paper reaffirms the importance of a class‐based scheduling strategy while also arguing for increased research of schedule I controlled substances .

properties

IUPAC Name

4-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTPSTRUUZKFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402127
Record name 4-phenethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenethylpiperidine

CAS RN

24152-41-8
Record name 4-phenethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-phenylethyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.70 g of ethyl 4-(2-phenylethyl)piperidine-1-carboxylate in 6 ml of 47% hydrobromic acid was heated under reflux at 100° C. for 6 hours. A small amount of water was added for dissolution of the resultant crystals, the solution was washed with ether, and the aqueous layer was made alkaline with 20% sodium hydroxide. After salting out with sodium chloride, the aqueous layer was extracted with ether. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 0.42 g of 4-(2-phenylethyl)piperidine.
Name
ethyl 4-(2-phenylethyl)piperidine-1-carboxylate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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